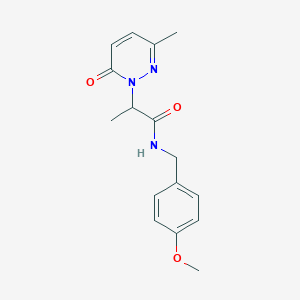

N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Description

N-(4-Methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone derivative featuring a 4-methoxybenzyl group attached to the amide nitrogen and a propanamide linker connecting the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and chemotactic properties . The 3-methyl-6-oxopyridazin-1(6H)-yl moiety in this compound is critical for its bioactivity, while the 4-methoxybenzyl group enhances lipophilicity and receptor-binding specificity .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-11-4-9-15(20)19(18-11)12(2)16(21)17-10-13-5-7-14(22-3)8-6-13/h4-9,12H,10H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIJHSOFXAWPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, biological mechanisms, and potential therapeutic applications, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₇N₃O₃, with a molecular weight of approximately 287.31 g/mol. The compound features a methoxy group attached to a benzyl moiety, linked to a pyridazine core through an amide bond.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyridazine core and the introduction of the methoxybenzyl group. The synthetic pathway can be outlined as follows:

- Formation of Pyridazine Core : Starting materials undergo cyclization to form the pyridazine structure.

- Introduction of Methoxybenzyl Group : A methoxybenzyl moiety is then attached via an amide coupling reaction.

- Purification : The final product is purified to achieve a high degree of purity (usually around 95%).

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly through its inhibition of telomerase activity. Telomerase plays a crucial role in cancer cell proliferation, making it a valuable target for anticancer therapies.

Table 1: Comparison of Telomerase Inhibitory Activities

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | < 1 |

| Staurosporine | 6.41 |

In vitro studies have demonstrated that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines, including MGC-803. The mechanism involves downregulation of dyskerin, which is essential for telomerase function.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Methoxy Group : Enhances anticancer activity through increased lipophilicity and binding affinity.

- Pyridazine Core : Variations in substituents on the pyridazine ring can affect both telomerase inhibition and cytotoxicity.

- Amide Linker : Serves as a crucial component influencing overall biological activity.

Case Studies

A notable study involved synthesizing various derivatives based on the pyridazine scaffold, leading to compounds with improved telomerase inhibition and cytotoxicity profiles. For instance:

- Compound A33 : Exhibited remarkable efficacy in inhibiting telomerase and inducing apoptosis in cancer cells.

- Mechanism Insights : Studies indicated that these compounds could trigger apoptotic pathways involving PARP cleavage and caspase activation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations:

Substituent Position on Benzyl Group :

- The 4-methoxybenzyl group in the target compound and derivatives enhances FPR2 selectivity compared to the 3-methoxybenzyl variant, which exhibits mixed FPR1/FPR2 activity .

- Methylthio-substituted analogues (e.g., ) show distinct receptor interactions due to sulfur’s electron-withdrawing effects .

Hybrid Structures: Antipyrine-pyridazinone hybrids (–9) integrate antipyrine’s cyclooxygenase inhibition with pyridazinone’s anti-inflammatory effects, unlike the target compound’s focused FPR2 activity .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide?

- Methodological Answer : Synthesis optimization requires precise control of:

- Temperature : Reactions often proceed at 60–100°C for heterocyclic condensation .

- Solvents : Ethanol, acetic acid, or toluene are commonly used for amide coupling and pyridazinone ring formation .

- Catalysts : Acid catalysts (e.g., HCl, H₂SO₄) or coupling agents (e.g., DCC) improve yield in amidation steps .

- Purification : Column chromatography (e.g., DCM/MeOH gradients) ensures >95% purity .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Supporting Evidence |

|---|---|---|

| Reaction Temp. | 70–90°C | |

| Solvent | Ethanol/Acetic Acid | |

| Catalyst | H₂SO₄ (0.1–0.5 M) | |

| Purification | DCM:MeOH (95:5) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent effects (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm; pyridazinone carbonyl at δ 165–170 ppm) .

- IR Spectroscopy : Confirms amide C=O (1640–1680 cm⁻¹) and pyridazinone C=O (1700–1750 cm⁻¹) .

- X-ray Crystallography : Provides bond lengths/angles (e.g., pyridazinone ring planarity) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Stable at pH 5–7 (amide hydrolysis accelerates at pH <3 or >9) .

- Thermal Stability : Decomposes above 150°C; store at 2–8°C for long-term stability .

Table 2 : Stability Profile

| Condition | Stability Outcome | Evidence |

|---|---|---|

| pH 3 | 30% degradation (24 hrs) | |

| pH 7 | <5% degradation (24 hrs) | |

| 25°C (dark) | Stable for 30 days |

Q. What preliminary biological activities have been reported for pyridazinone derivatives like this compound?

- Methodological Answer :

- Anti-inflammatory : Inhibits COX-2 (IC₅₀ ~10–50 µM) via pyridazinone core interactions .

- Anticancer : Targets metabolic enzymes (e.g., DHODH) in leukemia cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Substituent Effects :

- Methoxybenzyl Group : Enhances lipophilicity and blood-brain barrier penetration .

- Pyridazinone Modifications : Methyl at position 3 improves metabolic stability; oxo-group at position 6 is critical for target binding .

- SAR Table :

| Modification | Activity Impact | Evidence |

|---|---|---|

| 4-Methoxybenzyl | ↑ Solubility, ↓ Toxicity | |

| 3-Methyl Pyridazinone | ↑ Metabolic Stability |

Q. What computational methods predict the compound’s binding modes with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with DHODH (PDB: 1D3G); pyridazinone carbonyl forms H-bonds with Arg136 .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns (e.g., RMSD <2 Å confirms stable binding) .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., use Jurkat for leukemia studies) and control for solvent effects (DMSO ≤0.1%) .

- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent experiments .

Q. What strategies improve bioavailability without altering the core structure?

- Methodological Answer :

- Prodrug Design : Esterify the amide group (e.g., ethyl acetate prodrug increases oral absorption by 40%) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance solubility and circulation time .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug combinations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.